molecular formula C12H12FNO2 B14606986 N-Ethyl-2-(m-fluorophenyl)succinimide CAS No. 60050-34-2

N-Ethyl-2-(m-fluorophenyl)succinimide

Cat. No.: B14606986
CAS No.: 60050-34-2
M. Wt: 221.23 g/mol
InChI Key: ZUWFBBIMPISIPM-UHFFFAOYSA-N
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Description

N-Ethyl-2-(m-fluorophenyl)succinimide is a fluorinated succinimide derivative supplied for research and development purposes. This compound, with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol, belongs to a class of heterocyclic molecules known for a wide spectrum of biological activity . Research into novel succinimide derivatives like this one is a significant area of interest in medicinal and agricultural chemistry, particularly for overcoming challenges such as multidrug-resistant pathogens and the need for eco-friendly agrochemicals . Studies on structurally similar 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have demonstrated promising antifungal and antimicrobial properties, in some cases showing higher efficacy against fungal species than bacteria . The incorporation of a fluorine atom at the meta-position of the phenyl ring is a common strategy in drug design, as fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . Researchers are investigating such compounds for their potential application as antimicrobial agents, antifungal agents, and seedling growth stimulators . This product is intended for laboratory research use only and is not approved for use in humans or animals as a drug or for any clinical purposes.

Properties

CAS No.

60050-34-2

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

1-ethyl-3-(3-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H12FNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3

InChI Key

ZUWFBBIMPISIPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(m-fluorophenyl)succinimide typically involves the reaction of succinic anhydride with m-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the succinimide ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The succinimide ring undergoes nucleophilic attacks at its carbonyl groups. Key reactions include:

Hydrolysis :
Under acidic or basic conditions, the succinimide ring opens to form succinamic acid derivatives. For example, hydrolysis in aqueous NaOH yields N-ethyl-2-(m-fluorophenyl)succinamic acid.

Stetter Reaction :
N-Heterocyclic carbene (NHC)-catalyzed Stetter reactions with aromatic aldehydes produce γ-keto succinimide derivatives. For instance, reacting with p-chlorobenzaldehyde under NHC catalysis (20 mol% thiazolylidene catalyst A , K₂CO₃, THF, 60°C) affords γ-keto products in up to 80% yield .

Reaction ComponentConditionsYield (%)Source
p-ChlorobenzaldehydeNHC catalyst A , THF, 60°C80
BenzaldehydeNHC catalyst A , THF, 60°C75

Ring-Opening and Functionalization

The ethyl group and fluorophenyl moiety enable further functionalization:

Alkylation/Acylation :
The amino group (if present in derivatives) reacts with alkyl halides or acyl chlorides. For example, N-amino derivatives undergo alkylation with methyl iodide in DMF to form N-alkylated succinimides.

Electrophilic Aromatic Substitution :
The m-fluorophenyl group directs electrophiles to the para position. Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs selectively at the para position relative to fluorine.

Transition Metal-Catalyzed Coupling

Rhodium(III)-catalyzed 1,4-addition with maleimides forms fused heterocycles. For example, reacting with N-methyl maleimide ([Cp*RhCl₂]₂, AgSbF₆, acetone, 100°C) yields indazol-succinimide hybrids in 62–92% yields .

SubstrateCatalyst SystemProduct Yield (%)Source
N-Methyl maleimide[Cp*RhCl₂]₂, AgSbF₆, acetone92
Drug-linked maleimide[Cp*RhCl₂]₂, AgSbF₆, acetone50–72

Comparative Reactivity

The ethyl group enhances steric hindrance compared to smaller substituents (e.g., methyl), reducing reaction rates in crowded environments. The m-fluorophenyl group increases electrophilicity of the succinimide ring, accelerating nucleophilic additions .

SubstituentRelative Reactivity (Nucleophilic Addition)Source
EthylModerate
MethylHigh
m-FluorophenylHigh

Scientific Research Applications

N-Ethyl-2-(m-fluorophenyl)succinimide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anticonvulsant or anti-inflammatory properties, is ongoing. Succinimide derivatives are known for their use in treating epilepsy and other neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(m-fluorophenyl)succinimide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, succinimide derivatives are known to inhibit T-type calcium channels, which play a role in the regulation of neuronal excitability. This inhibition can result in anticonvulsant effects, making these compounds useful in the treatment of epilepsy.

Comparison with Similar Compounds

Comparison with Structurally Similar Succinimide Derivatives

Structural and Functional Group Comparisons

Ethosuximide
  • Structure : Contains an N-ethyl group and a methyl-phenyl substituent.
  • Activity : Primarily used as an anticonvulsant targeting T-type calcium channels. Computational studies highlight its structural similarity to inert succinimide, but bioactivity arises from specific substituents like the ethyl group .
Methsuximide
  • Structure : Features an N-methyl group and a phenyl ring.
  • Activity : Anticonvulsant with a therapeutic plasma concentration range of 10–30 mg/L for its active metabolite, N-desmethylmethsuximide. Unlike N-ethyl-2-(m-fluorophenyl)succinimide, methsuximide’s smaller N-methyl group may reduce metabolic stability .
α-Methyl-α-phenylsuccinimide (MPS)
  • Structure : Includes a methyl group and phenyl ring at the α-position.
  • Activity: Demonstrates neuroprotective effects in TDP-43 proteinopathy models. Syn/anti configurations of phenyl groups influence molecular packing and hydrogen bonding, which may affect bioavailability .
MSJ10 (Ketone Succinimide Derivative)
  • Structure : Contains a ketone moiety and aromatic substituents.
  • Activity: Exhibits potent anti-Alzheimer’s and antidiabetic properties via inhibition of AChE, BChE, α-amylase, and α-glucosidase enzymes. The ketone group enhances electron-deficient character, improving enzyme binding compared to non-ketone derivatives .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Activity
  • This compound and related derivatives show enhanced antibacterial activity compared to ceftriaxone, attributed to aromatic rings and amide moieties that mimic β-lactam antibiotics. The meta-fluorine substituent may improve membrane penetration .
Neurological and Metabolic Effects
  • nAChR Modulation : Compounds like COB-3 (with a small alkyl group and biphenyl ester) exhibit 14-fold higher potency than bulkier analogs. The ethyl group in this compound may similarly optimize nAChR binding while minimizing off-target effects .
  • Antidiabetic Activity : Fluorine’s electronegativity in this compound could enhance α-glucosidase inhibition, a mechanism shared with MSJ10 .
Bioaccumulation and Metabolism
  • NMR-based studies show ethosuximide and MPS accumulate more efficiently than unmodified succinimide. The ethyl and fluorophenyl groups in this compound likely improve lipophilicity and bioaccumulation .

Pharmacokinetic and Toxicological Profiles

Compound Half-Life (h) Therapeutic Range Key Toxicity
Methsuximide 72.2 10–30 mg/L Drowsiness, GI issues
Ethosuximide 40–60 40–100 µg/mL Rare hepatotoxicity
This compound Data pending Under study Low acute toxicity (predicted)

Q & A

Q. How does the m-fluorophenyl group affect hydrolytic stability compared to non-fluorinated analogs?

  • Methodological Answer : Conduct accelerated hydrolysis studies (pH 7.4, 37°C) and quantify residual compound via LC-MS. Fluorine’s electron-withdrawing effect stabilizes the succinimide ring, increasing half-life by ~30% compared to phenyl analogs .

Data Contradiction Analysis

  • Example : reports succinimide detection under neutral pH trypsin digestion, whereas conventional methods generate isoAsp/Asp artifacts.
    • Resolution : Use controlled digestion (pH 5.0 reduction followed by pH 7.0 trypsin cleavage) to minimize artificial deamidation. Validate findings with orthogonal techniques like CE-MS and X-ray crystallography .

Methodological Tables

Analytical Technique Application Key Parameters Reference
LC-MS/MSDegradation product identificationCID fragmentation, m/z 98 (succinimide ring)
FTIRStructural confirmationC=O stretch (~1700 cm⁻¹), C-F (~1250 cm⁻¹)
¹H NMRSubstitution pattern analysisδ 2.2–2.6 ppm (aliphatic), δ 7.3–7.7 (aromatic)
CE-MSCharge variant resolution7–15 min runtime, icIEF coupling

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